molecular formula C15H14FNO B291353 N-(2-fluorophenyl)-3-phenylpropanamide

N-(2-fluorophenyl)-3-phenylpropanamide

Cat. No.: B291353
M. Wt: 243.28 g/mol
InChI Key: SDJLPHLHIMFLJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-3-phenylpropanamide is an anilide.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis and Characterization of Derivatives : A study by Velupillai, Shingare, and Mane (2015) details the synthesis of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives. These compounds, derived from N-(2-fluorophenyl)-3-phenylpropanamide, showed notable antibacterial and antifungal activities.

  • Antimicrobial Activity : Research by Limban, Marutescu, and Chifiriuc (2011) on acylthioureas, which include this compound derivatives, revealed significant antibacterial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus.

  • Antimalarial Activity : A study by Kos et al. (2022) on N-Phenyl-Substituted Cinnamanilides, structurally related to this compound, identified several compounds with promising antimalarial activity against the chloroquine-sensitive strain of P. falciparum.

Chemical Properties and Applications

  • Chemical Characterization and Spectroscopy : The work of Chandralekha et al. (2019) on N-[4-cyano-3-(trifluoromethyl) phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, a related compound, employed spectroscopic and quantum mechanical studies for detailed molecular characterization.

  • Structural Analysis and Polymorphism : Research by Chopra and Row (2008) identified polymorphism in 3-fluoro-N-(3-fluorophenyl) benzamide, a structural analog, emphasizing the significance of molecular structure in material science.

  • Conformational Analysis : Mocilac, Lough, and Gallagher (2011) conducted a study on N-(fluorophenyl)pyridinecarboxamides, including a 3 × 3 isomer grid of this compound analogs, to understand the effects of molecular conformation on physico-chemical properties. This research is pivotal in the field of molecular design and drug development.

Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

N-(2-fluorophenyl)-3-phenylpropanamide

InChI

InChI=1S/C15H14FNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)

InChI Key

SDJLPHLHIMFLJY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2F

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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